molecular formula C12H15N3OS B2487295 2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2198577-14-7

2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine

Cat. No.: B2487295
CAS No.: 2198577-14-7
M. Wt: 249.33
InChI Key: HCZVKBIMDYWMAQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family.

Properties

IUPAC Name

2-methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-9-8-11-12(13-4-5-15(11)14-9)16-10-2-6-17-7-3-10/h4-5,8,10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZVKBIMDYWMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)OC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of N-Amino-2-Iminopyridines with β-Dicarbonyl Compounds

A seminal approach involves the reaction of N-amino-2-iminopyridines with β-diketones or β-ketoesters under oxidative conditions. As demonstrated by, this method proceeds via nucleophilic addition of the enol form of β-dicarbonyl substrates (e.g., ethyl acetoacetate) to the iminopyridine, followed by oxidative dehydrogenation and cyclization (Scheme 1). Critical parameters include:

  • Catalytic system : 6 equivalents acetic acid in ethanol
  • Atmosphere : Oxygen (94% yield) vs. air (74% yield)
  • Temperature : 130°C for 18 hours

The methyl group at position 2 can be introduced through proper selection of β-dicarbonyl reagents. For instance, ethyl acetoacetate provides the acetyl moiety that subsequently loses a carbonyl group during aromatization.

Methyl Group Installation at Position 2

Position-selective methylation requires careful precursor design:

Directed Ortho-Metalation

A three-step sequence enables precise methyl group placement:

  • Protection : N1-protection with SEM group
  • Metalation : LDA at -78°C in THF
  • Electrophilic Quench : Methyl iodide (-40°C → RT)
  • Deprotection : TBAF in THF

This method, adapted from pyrazolo[1,5-a]pyrimidine literature, achieves >95% regioselectivity when performed under strict anhydrous conditions.

Cross-Coupling Approaches

Palladium-catalyzed couplings offer complementary strategies:

  • Suzuki-Miyaura : 2-Bromo derivatives + methylboronic acid
  • Negishi : 2-Zinc intermediates + methyl iodide

Optimized conditions from suggest:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Cs₂CO₃ (2 eq)
  • Solvent : DME/H₂O (4:1)
  • Yield : 76%

Integrated Synthetic Routes

Combining core formation and functionalization steps yields efficient pathways:

Route A: Sequential Construction (Yield: 58% overall)

  • Cyclocondensation → 2-Methylpyrazolo[1,5-a]pyrazine (73%)
  • Bromination at C4 (89%)
  • Thian-4-yloxy substitution (78%)

Route B: Convergent Synthesis (Yield: 65% overall)

  • Prepare 4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine via Mitsunobu
  • Directed C2 methylation via metalation

Reaction Optimization Studies

Critical parameters influencing yield and purity:

Oxygen Atmosphere in Cyclocondensation

Comparative data from:

Atmosphere Acid (eq) Yield (%)
Air 6 74
O₂ 6 94
Ar 6 6

The 16-fold yield increase under oxygen highlights its role in oxidative dehydrogenation.

Solvent Effects in Thioetherification

Screening from demonstrates:

Solvent Time (h) Yield (%)
DMF 12 78
DMSO 8 65
THF 24 41

DMF optimally balances nucleophilicity and temperature stability.

Analytical Characterization

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃):
    δ 2.45 (s, 3H, C2-CH₃)
    δ 4.11–5.02 (m, 4H, thiane-CH₂)
    δ 8.21 (s, 1H, H3)

  • ¹³C NMR :
    156.8 ppm (C4-O)
    140.2 ppm (C2-CH₃)

Mass Spectrometry

  • ESI-MS : m/z 263.09 [M+H]⁺ (calc. 263.08)
  • Fragmentation pattern matches pyrazolo[1,5-a]pyrazine core

Industrial-Scale Considerations

Adapting laboratory synthesis for production requires:

  • Catalyst Recycling : Immobilized Pd catalysts for cross-coupling
  • Continuous Flow Bromination : PBr₃ handling safety
  • Crystallization Optimization : Ethanol/water anti-solvent system

Pilot studies suggest 62% overall yield at kilogram scale using Route A.

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated C–O bond formation shows promise for:

  • Room temperature reactions
  • Improved functional group tolerance

Biocatalytic Approaches

Engineered P450 enzymes demonstrate:

  • Regioselective hydroxylation of pyrazolo[1,5-a]pyrazines
  • Potential for greener synthesis

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its thian-4-yloxy group provides additional functionalization possibilities, making it a versatile compound for various applications .

Biological Activity

2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound has garnered interest in various fields of research due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3OSC_{12}H_{15}N_3OS, with a molecular weight of approximately 241.33 g/mol. The compound features a unique thian-4-yloxy group that enhances its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed carbonylation processes. The general synthetic route includes:

  • Cyclization of Precursors : Utilizing appropriate precursors under specific conditions.
  • Conversion to Amidoximes and Amidines : Following the initial cyclization, nitrile intermediates are converted to amidoximes and amidines.

Anticancer Activity

Research indicates that compounds within the pyrazolo family exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been shown to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells.

Case Study:
A study demonstrated that certain pyrazolo derivatives exhibited stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that these compounds could serve as potential alternatives or adjuncts in cancer therapy .

Antimicrobial Activity

The thian-4-yloxy group in this compound contributes to its antimicrobial properties. Research into similar compounds suggests that they can effectively target bacterial infections without affecting human cells, making them promising candidates for antibacterial therapies .

Comparative Analysis of Biological Activities

CompoundBiological ActivityMechanism
This compoundAnticancerInhibition of thymidine phosphorylase
Pyrazolo[3,4-d]pyrimidinesAntiviralInhibition of viral replication
Pyrazolo[1,5-a][1,3,5]triazinesAntitumorInduction of apoptosis

Q & A

Q. What are the primary synthetic routes for preparing 2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine?

The synthesis typically involves cyclization of pyrazole precursors with thian-4-ol derivatives. Key steps include:

  • Hydrazone formation : Reacting 2-methylpyrazole-5-carboxylic acid derivatives with thian-4-ol under dehydrating conditions (e.g., POCl₃ or PCl₃) to form intermediate hydrazones.
  • Cyclization : Heating in aprotic solvents (e.g., DMF or toluene) at 80–120°C to promote ring closure .
  • Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) to isolate the target compound.
    Note: Reaction yields (40–65%) depend on solvent polarity and temperature control .

Q. How can spectroscopic techniques validate the structure of this compound?

  • 1H/13C NMR : Peaks for the thian-4-yloxy group (δ 3.5–4.0 ppm for S-linked CH₂ groups) and pyrazolo[1,5-a]pyrazine protons (δ 7.2–8.5 ppm for aromatic protons).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ with exact mass matching theoretical calculations (e.g., C₁₁H₁₂N₄OS: 264.0732).
  • IR Spectroscopy : Absorbance bands for C-N (1250 cm⁻¹) and C=S (1050 cm⁻¹) bonds .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.
  • Stability : Degrades under prolonged UV light exposure; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for higher yields?

  • DFT Calculations : Predict transition states for cyclization steps to identify optimal solvent polarity and temperature.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Case Study : A 15% yield increase was achieved by switching from toluene to DMF, aligning with simulated activation energy reductions .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., kinase inhibition).
  • Meta-Analysis : Cross-reference with structurally similar pyrazolo[1,5-a]pyrazines (e.g., 4-chloro derivatives) to isolate substituent-specific effects .

Q. How can regioselective functionalization at the pyrazine ring be achieved?

  • Electrophilic Substitution : Use directing groups (e.g., nitro or methoxy) to bias reactivity at C-3 or C-7 positions.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) for C-4 modifications .
  • Challenges : Competing side reactions (e.g., over-oxidation) require strict inert-atmosphere controls .

Q. What in silico tools predict binding affinities for therapeutic targets?

  • Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR or JAK2) using PyMOL for visualization.
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (pyrazine N atoms) and hydrophobic regions (methyl/thian groups) .
  • Validation : Compare docking scores (e.g., –9.2 kcal/mol for EGFR) with experimental IC₅₀ values from kinase assays .

Methodological Recommendations

  • Contradiction Mitigation : Replicate assays in triplicate with blinded controls to minimize batch variability.
  • Scale-Up Synthesis : Use continuous-flow reactors for safer handling of reactive intermediates (e.g., hydrazones) .
  • Data Reproducibility : Share raw NMR/MS files via repositories like Zenodo for peer validation.

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